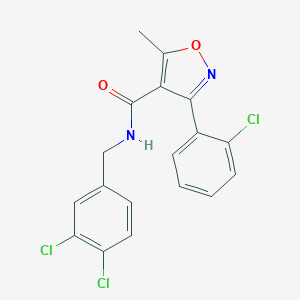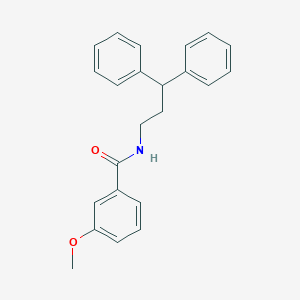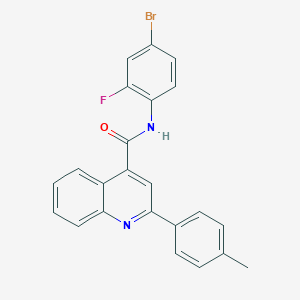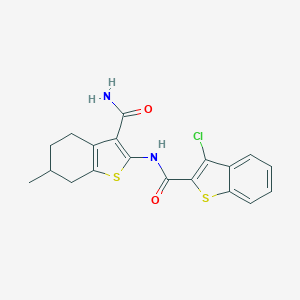![molecular formula C17H19NO5S B330979 methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330979.png)
methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving α-thiocyanato ketones and oxindoles under microwave irradiation.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using appropriate phenoxy reagents.
Acetamido Group Addition: The acetamido group is typically added through an acylation reaction using acetic anhydride or similar reagents.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenoxy and acetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
科学的研究の応用
methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Material Science: The thiophene ring system is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, altering cellular pathways and leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate: Known for its antiviral activity.
Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate: Studied for its anticancer properties.
Uniqueness
methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to its combination of a thiophene ring with methoxyphenoxy and acetamido groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications.
特性
分子式 |
C17H19NO5S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
methyl 2-[[2-(3-methoxyphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO5S/c1-10-11(2)24-16(15(10)17(20)22-4)18-14(19)9-23-13-7-5-6-12(8-13)21-3/h5-8H,9H2,1-4H3,(H,18,19) |
InChIキー |
PMEAUIWOLCWKHC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC(=C2)OC)C |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC(=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


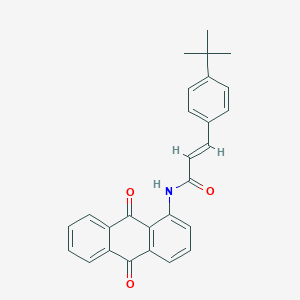
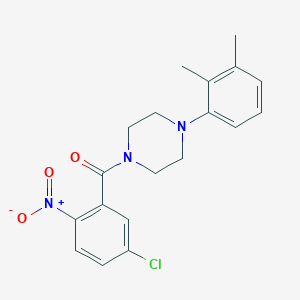
![Isopropyl 4-ethyl-2-{[3-(4-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B330901.png)
![(2E)-3-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B330902.png)
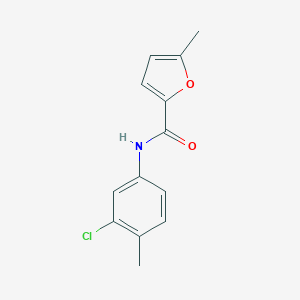
![Methyl 6-tert-butyl-2-[({2-nitrophenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330907.png)

![Isopropyl 2-({4-chloro-3-nitrobenzoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330911.png)
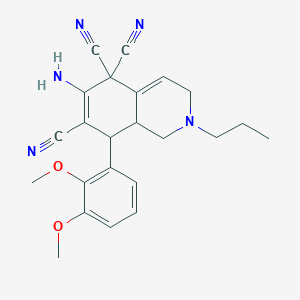
![3-CHLORO-N-[2-(3-CHLOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE](/img/structure/B330914.png)
